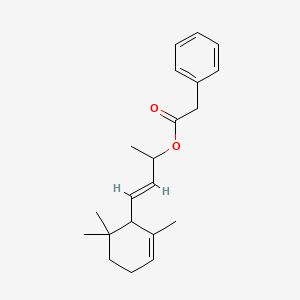
1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate is an organic compound with the molecular formula C21H28O2 It is known for its unique structure, which includes a phenylacetate group attached to a cyclohexene ring with multiple methyl substitutions
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include phenylacetic acid and 1-methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl alcohol.
Esterification Reaction: The primary synthetic route involves the esterification of phenylacetic acid with 1-methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl alcohol. This reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The product is then purified using techniques such as distillation or recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques.
Analyse Chemischer Reaktionen
1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds in the cyclohexene ring.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as hydroxide ions can replace the ester group with a hydroxyl group, forming the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions. It also serves as a precursor for the synthesis of more complex organic molecules.
Biology: Research on this compound includes its potential use as a bioactive molecule with antimicrobial or anti-inflammatory properties.
Medicine: Studies are being conducted to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate can be compared with similar compounds such as:
Phenylacetate Esters: These compounds share the phenylacetate group but differ in the substituents attached to the ester group.
Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different functional groups or substitutions.
Allyl Esters: These compounds have an allyl group attached to the ester, similar to this compound, but with variations in the other substituents.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
93805-75-5 |
|---|---|
Molekularformel |
C21H28O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
[(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-yl] 2-phenylacetate |
InChI |
InChI=1S/C21H28O2/c1-16-9-8-14-21(3,4)19(16)13-12-17(2)23-20(22)15-18-10-6-5-7-11-18/h5-7,9-13,17,19H,8,14-15H2,1-4H3/b13-12+ |
InChI-Schlüssel |
JLOVXOSAZQUCOT-OUKQBFOZSA-N |
Isomerische SMILES |
CC1=CCCC(C1/C=C/C(C)OC(=O)CC2=CC=CC=C2)(C)C |
Kanonische SMILES |
CC1=CCCC(C1C=CC(C)OC(=O)CC2=CC=CC=C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


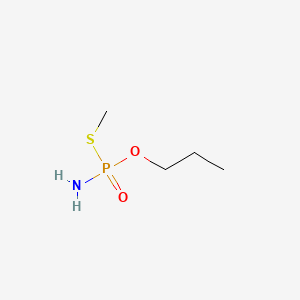
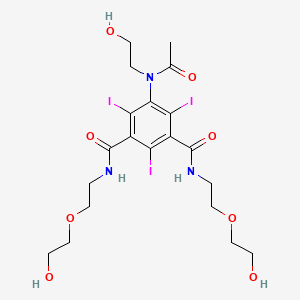

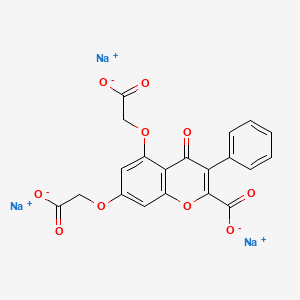



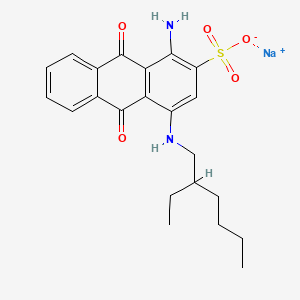
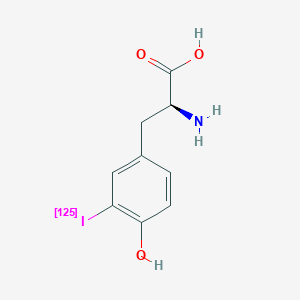
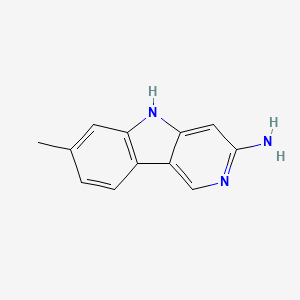
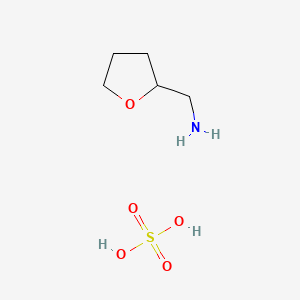

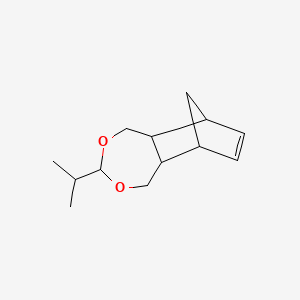
![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)
